molecular formula C10H8OS B12545482 S-(3-Ethynylphenyl) ethanethioate CAS No. 653600-41-0

S-(3-Ethynylphenyl) ethanethioate

Cat. No.: B12545482
CAS No.: 653600-41-0
M. Wt: 176.24 g/mol
InChI Key: WNSLICIIKFQIIS-UHFFFAOYSA-N
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Description

S-(3-Ethynylphenyl) ethanethioate: is an organic compound with the molecular formula C10H8OS It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethynylphenyl) ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out under an inert atmosphere using a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction conditions often include the use of a solvent mixture like tetrahydrofuran (THF) and a base such as Hunig’s base. The reaction mixture is stirred at elevated temperatures (around 50°C) for 12-48 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(3-Ethynylphenyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of S-(3-Ethynylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

  • S-(4-Ethynylphenyl) ethanethioate
  • S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
  • (4-Ethynylphenyl)(methyl)sulfane
  • Trimethyl((4-(methylthio)phenyl)ethynyl)silane

Comparison: S-(3-Ethynylphenyl) ethanethioate is unique due to the position of the ethynyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as S-(4-Ethynylphenyl) ethanethioate, the 3-position ethynyl group may result in different electronic and steric effects, leading to variations in its chemical behavior and applications .

Properties

CAS No.

653600-41-0

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

S-(3-ethynylphenyl) ethanethioate

InChI

InChI=1S/C10H8OS/c1-3-9-5-4-6-10(7-9)12-8(2)11/h1,4-7H,2H3

InChI Key

WNSLICIIKFQIIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)C#C

Origin of Product

United States

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